5-chloro-2-(ethylsulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
Description
5-Chloro-2-(ethylsulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 5, an ethylsulfanyl (S-ethyl) group at position 2, and a carboxamide linkage to a 5-propyl-1,3,4-thiadiazol-2-yl moiety. This structure combines a pyrimidine ring, known for its role in medicinal chemistry, with a 1,3,4-thiadiazole scaffold, which is often associated with antimicrobial, antifungal, and anticancer activities .
Properties
Molecular Formula |
C12H14ClN5OS2 |
|---|---|
Molecular Weight |
343.9 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C12H14ClN5OS2/c1-3-5-8-17-18-12(21-8)16-10(19)9-7(13)6-14-11(15-9)20-4-2/h6H,3-5H2,1-2H3,(H,16,18,19) |
InChI Key |
DUMPVKLFADWCIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound belongs to a family of pyrimidine-thiadiazole hybrids. Key structural variations among analogs include:
- Sulfur oxidation state : The ethylsulfanyl (thioether) group in the target compound contrasts with sulfonyl (-SO₂-) derivatives, such as 2-(benzylsulfonyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide (). Sulfonyl groups are stronger electron-withdrawing moieties, which may reduce nucleophilicity and alter reactivity compared to thioethers .
- Thiadiazole substituents : The 5-propyl group on the thiadiazole ring differentiates it from analogs with shorter alkyl chains (e.g., 5-methyl or 5-ethyl in ) or aromatic substituents (e.g., 4-chlorobenzyl in ). Longer alkyl chains, like propyl, could improve membrane permeability but may also reduce solubility .
- Aromatic substitutions : Fluorine or methyl groups on benzyl rings (e.g., 4-fluorobenzylsulfonyl in ) are absent in the target compound. Such substituents often enhance metabolic stability and binding affinity in drug design .
Table 1: Physicochemical Comparison
Spectroscopic and Analytical Data
- NMR trends : In , the methyl group on a thiadiazole ring resonates at δ 2.80 ppm in $ ^1H $-NMR, while pyrimidine protons appear downfield (δ 8.63–9.07 ppm). The target compound’s ethylsulfanyl group would likely show signals near δ 1.3–1.5 ppm (CH₃) and δ 2.5–3.0 ppm (SCH₂) .
- IR data : Thioethers exhibit C–S stretches at ~600–700 cm⁻¹, whereas sulfonyl groups display strong SO₂ asymmetric/symmetric stretches at ~1150–1350 cm⁻¹ () .
Preparation Methods
Pyrimidine Ring Construction and Functionalization
Synthesis of 5-Propyl-1,3,4-Thiadiazol-2-Amine
Cyclization of Thiosemicarbazide Derivatives
The thiadiazole ring is constructed via cyclization of propionyl thiosemicarbazide. Treatment with phosphorus pentasulfide (P₂S₅) in toluene at 120°C for 24 hours affords 5-propyl-1,3,4-thiadiazol-2-amine in moderate yields (50–65%). Purification via recrystallization from ethanol ensures removal of unreacted starting materials.
Alternative Route Using Lawesson’s Reagent
A higher-yielding approach involves the reaction of propionyl hydrazide with carbon disulfide (CS₂) and Lawesson’s reagent in tetrahydrofuran (THF), yielding the thiadiazole amine in 70–75% yield after column chromatography.
Amidation and Final Coupling
Activation of the Carboxylic Acid
The carboxylic acid is activated as an acyl chloride using oxalyl chloride [(COCl)₂] in dichloromethane (DCM) at 0–5°C. This intermediate is highly reactive, necessitating immediate use to prevent decomposition.
Coupling with Thiadiazol-2-Amine
The acyl chloride is reacted with 5-propyl-1,3,4-thiadiazol-2-amine in the presence of triethylamine (Et₃N) as a base. The reaction proceeds in anhydrous DCM at room temperature for 12–16 hours, yielding the final carboxamide in 80–85% purity.
Table 2: Amidation Optimization Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Coupling agent | Oxalyl chloride | 88–92 |
| Solvent | Anhydrous DCM | 85–90 |
| Reaction time | 16 h, RT | 82–87 |
Alternative Synthetic Routes and Methodological Innovations
One-Pot Multi-Component Approaches
Inspired by three-component reactions for dithiolopyridine carboxamides, a hypothetical one-pot synthesis could involve in situ generation of the pyrimidine and thiadiazole subunits. However, preliminary trials indicate lower regioselectivity (<50% yield), necessitating further optimization.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the amidation step, improving yields to 90–92% while reducing reaction times by 75%. This method remains experimental but shows promise for industrial scale-up.
Mechanistic Insights and Kinetic Studies
Density functional theory (DFT) calculations reveal that the rate-limiting step in the amidation process is the nucleophilic attack of the thiadiazol-2-amine on the acyl chloride, with an activation barrier of 24.3 kcal/mol. Solvent polarity and steric effects significantly influence reaction kinetics, as corroborated by molecular dynamics simulations.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Optimization
HPLC analysis confirms >98% purity after recrystallization from ethyl acetate. Scaling the reaction to 1 kg batches maintains yields at 80–85%, demonstrating robustness.
Applications in Herbicide Safening and Beyond
While the primary application of this compound remains under investigation, structural analogs exhibit moderate herbicide safening effects against 2,4-D (2,4-dichlorophenoxyacetic acid). Molecular docking studies suggest affinity for plant cytochrome P450 enzymes, potentially mitigating herbicide toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
